molecular formula C9H7BrMg B14313489 magnesium;prop-1-ynylbenzene;bromide CAS No. 116421-85-3

magnesium;prop-1-ynylbenzene;bromide

Cat. No.: B14313489
CAS No.: 116421-85-3
M. Wt: 219.36 g/mol
InChI Key: UTLSCGXCFGKIPA-UHFFFAOYSA-M
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Description

Magnesium;prop-1-ynylbenzene;bromide, also known as prop-2-yn-1-ylmagnesium bromide, is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a prop-1-ynyl group and a benzene ring, with a bromide ion as a counterion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;prop-1-ynylbenzene;bromide typically involves the reaction of magnesium turnings with prop-1-ynylbenzene bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine to activate the magnesium surface. The mixture is then refluxed to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar procedure but is carried out in larger reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Magnesium;prop-1-ynylbenzene;bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, and halides. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .

Major Products Formed

The major products formed from reactions involving this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used in the reaction .

Scientific Research Applications

Magnesium;prop-1-ynylbenzene;bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium;prop-1-ynylbenzene;bromide involves the nucleophilic addition of the prop-1-ynyl group to electrophilic carbon atoms in carbonyl compounds. The magnesium atom acts as a Lewis acid, facilitating the formation of the carbon-carbon bond. The bromide ion serves as a counterion to balance the charge .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;prop-1-ynylbenzene;bromide is unique due to the presence of both an alkyne group and an aromatic ring, which allows it to participate in a wider range of chemical reactions compared to other Grignard reagents. This makes it a versatile reagent in organic synthesis .

Properties

CAS No.

116421-85-3

Molecular Formula

C9H7BrMg

Molecular Weight

219.36 g/mol

IUPAC Name

magnesium;prop-1-ynylbenzene;bromide

InChI

InChI=1S/C9H7.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h4-5,7-8H,1H3;1H;/q-1;;+2/p-1

InChI Key

UTLSCGXCFGKIPA-UHFFFAOYSA-M

Canonical SMILES

CC#CC1=CC=[C-]C=C1.[Mg+2].[Br-]

Origin of Product

United States

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